molecular formula C10H12Cl2N2O2S B13021845 (Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide

(Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B13021845
M. Wt: 295.18 g/mol
InChI Key: GPLRSULWCRZDLC-JYRVWZFOSA-N
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Description

(Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of a dichloropropylidene group and a methylbenzenesulfonohydrazide moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 1,1-dichloropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods are critical to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The dichloropropylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool for chemists.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide may have potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The dichloropropylidene group may interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The sulfonohydrazide moiety may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or the alkylidene group. Examples include:

  • N’-(1,1-Dichloropropan-2-ylidene)-benzenesulfonohydrazide
  • N’-(1,1-Dichloropropan-2-ylidene)-4-chlorobenzenesulfonohydrazide

Uniqueness

The uniqueness of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring and the dichloropropylidene group may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H12Cl2N2O2S

Molecular Weight

295.18 g/mol

IUPAC Name

N-[(Z)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8-

InChI Key

GPLRSULWCRZDLC-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl

Origin of Product

United States

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